molecular formula C10H21NOS B2873099 (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide CAS No. 1998605-09-6

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B2873099
CAS No.: 1998605-09-6
M. Wt: 203.34
InChI Key: ISTZVHFMPABYQN-DHZHZOJOSA-N
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Description

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide is a compound that features a sulfinamide functional group This compound is notable for its unique structural characteristics, which include a tert-butyl group and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 2,2-dimethylbutanal with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfides, and substituted sulfinamides, depending on the specific reaction and conditions employed.

Scientific Research Applications

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. The pathways involved in these interactions are often studied to understand the compound’s potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)-2-methylpropane-2-sulfinamide: Similar in structure but lacks the 2,2-dimethylbutylidene group.

    N-(2,2-Dimethylpropylidene)-2-methylpropane-2-sulfinamide: Similar but with a different alkylidene group.

Uniqueness

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of both the 2,2-dimethylbutylidene and sulfinamide groups. This combination imparts distinct reactivity and properties that are not observed in other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(NE)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOS/c1-7-10(5,6)8-11-13(12)9(2,3)4/h8H,7H2,1-6H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTZVHFMPABYQN-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)/C=N/S(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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